4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile
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Overview
Description
4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile is an organic compound with the molecular formula C({21})H({25})NO. It is known for its unique structure, which includes an octyloxy group attached to a biphenyl core, and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-bromobiphenyl with octanol to introduce the octyloxy group. This is followed by a Suzuki coupling reaction with a suitable boronic acid to form the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the nitrile group to an amine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br(_2)) or chlorinating agents like thionyl chloride (SOCl(_2)).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in liquid crystal displays (LCDs).
Mechanism of Action
The mechanism of action of 4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external stimuli such as electric or magnetic fields. This alignment affects the optical and electronic properties of the material, making it useful in display technologies and other applications. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and alignment with external fields .
Comparison with Similar Compounds
Similar Compounds
- 4’-Pentyl-4-biphenylcarbonitrile
- 4’-Hexyl-4-biphenylcarbonitrile
- 4’-Heptyl-4-biphenylcarbonitrile
- 4’-Octyl-4-biphenylcarbonitrile
Uniqueness
4-{2-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]ethyl}benzonitrile is unique due to the presence of the octyloxy group, which imparts specific liquid crystalline properties. This makes it particularly useful in applications requiring precise control over molecular alignment and optical properties. Compared to similar compounds, it offers a balance between flexibility and rigidity, making it suitable for a wide range of applications .
Properties
CAS No. |
60003-44-3 |
---|---|
Molecular Formula |
C29H33NO |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
4-[2-[4-(4-octoxyphenyl)phenyl]ethyl]benzonitrile |
InChI |
InChI=1S/C29H33NO/c1-2-3-4-5-6-7-22-31-29-20-18-28(19-21-29)27-16-14-25(15-17-27)9-8-24-10-12-26(23-30)13-11-24/h10-21H,2-9,22H2,1H3 |
InChI Key |
FTLALEXYGLUBFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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